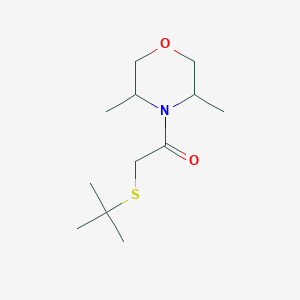
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide, also known as DFP-10825, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to possess a unique mechanism of action and exhibits promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide involves the inhibition of specific signaling pathways that are involved in the development and progression of various diseases. Specifically, this compound targets the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in cancer, autoimmune disorders, and neurodegenerative diseases. By inhibiting this pathway, this compound is able to suppress cell growth, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, this compound inhibits cell growth and induces apoptosis in tumor cells. In autoimmune disorders, this compound reduces inflammation and modulates the immune response. In neurodegenerative diseases, this compound improves cognitive function and reduces neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide in lab experiments is its unique mechanism of action, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing regimens and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases.
Synthesemethoden
The synthesis of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide involves a multi-step process that begins with the reaction of 2,3-difluoroaniline with 4-bromobutyric acid to form the intermediate compound, 2,3-difluoro-N-(4-bromobutyl)aniline. This intermediate is then reacted with 4-hydroxytetrahydrofuran to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In autoimmune disorders, this compound has been shown to modulate the immune response and reduce inflammation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage.
Eigenschaften
IUPAC Name |
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-10(2)18(11-6-8-20-9-7-11)15(19)12-4-3-5-13(16)14(12)17/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXZSOZCXYQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)




